1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Description

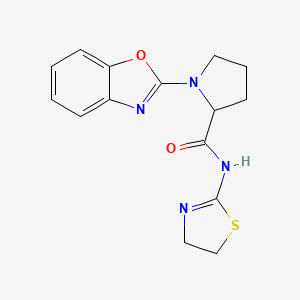

1-(1,3-Benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound combining three distinct moieties: a benzoxazole ring, a partially saturated 4,5-dihydrothiazole group, and a pyrrolidine carboxamide backbone. The pyrrolidine carboxamide scaffold (C₅H₈N₂O) may enhance hydrogen-bonding capabilities, critical for target binding in biological systems.

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-13(18-14-16-7-9-22-14)11-5-3-8-19(11)15-17-10-4-1-2-6-12(10)21-15/h1-2,4,6,11H,3,5,7-9H2,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHJVPWMTKOINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NCCS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. It features a unique molecular structure that includes a benzoxazole ring, a thiazole moiety, and a pyrrolidine ring. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

- Molecular Formula : C15H16N4O2S

- Molecular Weight : 316.38 g/mol

- IUPAC Name : this compound

The compound's structure is characterized by the presence of functional groups that are known to influence biological activity. The benzoxazole and thiazole rings are often associated with various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole and thiazole moieties exhibit notable antimicrobial properties. For instance:

- Antiprotozoal Activity : In studies assessing antimalarial potential, derivatives of benzoxazole showed promising results against Plasmodium falciparum, with specific modifications enhancing their efficacy. The mechanism often involves the inhibition of key enzymes involved in the parasite's metabolism .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Research has shown that thiazole derivatives can inhibit cell proliferation in cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl ring enhance activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Cell Cycle Disruption : Studies suggest that certain derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

- Interaction with DNA : Some compounds in this class have been shown to intercalate with DNA, leading to cytotoxic effects.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that modifications to the benzoxazole ring enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating potential for developing new antibiotics .

- Anticancer Studies : In vitro tests revealed that specific analogs significantly reduced viability in breast cancer cell lines through apoptosis induction mechanisms .

Scientific Research Applications

Molecular Structure and Properties

Molecular Formula : C15H16N4O2S

Molecular Weight : 316.38 g/mol

IUPAC Name : 1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

The compound features a complex structure characterized by the presence of a benzoxazole ring, a thiazole moiety, and a pyrrolidine ring. These structural elements are known to contribute to its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that modifications to the benzoxazole ring enhanced its activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings suggest that derivatives of this compound could be developed into new antibiotics to combat resistant bacterial strains .

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. Specifically, it has been tested against breast cancer cell lines, demonstrating reduced cell viability through mechanisms related to programmed cell death. This highlights its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A comprehensive investigation focused on the antimicrobial efficacy of this compound revealed that specific structural modifications significantly improved its effectiveness against pathogenic bacteria. The study employed disc diffusion methods to assess the antimicrobial activity and found promising results indicating its potential for therapeutic applications in infectious diseases .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of this compound on MDA-MB-231 breast cancer cells. The results indicated that certain analogs exhibited IC50 values ranging from 0.1 to 0.5 µM, showcasing substantial cytotoxic effects. The mechanism of action was linked to the induction of apoptosis, making it a candidate for further development in cancer therapy .

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s uniqueness lies in its hybrid structure, merging benzoxazole and dihydrothiazole groups. Below is a comparative analysis with structurally related compounds from the evidence:

*Estimated based on structural components.

Key Observations:

- Benzoxazole vs.

- Dihydrothiazole vs. Aromatic Thiazole: The 4,5-dihydrothiazole group introduces partial saturation, which may reduce ring strain and enhance metabolic stability compared to fully aromatic analogs .

- Pyrrolidine Carboxamide Backbone: Shared with compounds in and , this scaffold is versatile for hydrogen bonding. However, substitutions (e.g., hydroxybutyl in vs. benzoxazole in the target) dictate solubility and target specificity.

Physicochemical and Pharmacological Insights

- Solubility: The hydrochloride salt in highlights how salt formation can improve solubility, a feature absent in the target compound unless modified.

- Bioactivity: Patent examples in suggest that pyrrolidine carboxamides with thiazole/isothiazole groups are explored for protease inhibition. The target’s benzoxazole may offer unique electronic effects for binding to similar targets.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Employ Design of Experiments (DoE) to systematically evaluate critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between variables like reaction time (12–24 hours) and temperature (80–120°C) .

- Use high-throughput screening to test solvent systems (e.g., DMF, THF, ethanol) and catalysts (e.g., Pd/C, Ni-based catalysts) for coupling reactions involving benzoxazole and thiazole moieties .

- Validate purity via HPLC-MS and NMR to detect byproducts (e.g., unreacted intermediates or dimerization products) .

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, critical for pyrrolidine ring conformation .

- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals in complex regions (e.g., pyrrolidine C2 and thiazole protons) .

- FT-IR identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can preliminary bioactivity screening be designed to assess pharmacological potential?

Methodological Answer:

- Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .

- Perform dose-response curves (1 nM–100 µM) to calculate IC₅₀ values. Use triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

- Apply density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Cross-reference computational results with SPR (surface plasmon resonance) experimental data to validate binding affinity (KD values) .

Q. How should contradictory data between theoretical and experimental results be resolved?

Methodological Answer:

- Reconcile discrepancies (e.g., predicted vs. observed binding poses) by performing NMR titration experiments to confirm proton-environment changes upon target binding .

- Use synchrotron radiation for high-resolution X-ray crystallography to resolve ambiguous electron density maps in protein-ligand complexes .

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers or systematic errors in datasets .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

-

Synthesize analogues with substituent variations (e.g., electron-withdrawing groups on benzoxazole or thiazole rings) and compare bioactivity .

-

Example SAR Table:

Q. How can stability under physiological conditions be evaluated?

Methodological Answer:

- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 72 hours .

- Use DSC (differential scanning calorimetry) to assess thermal stability and identify polymorphic transitions .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.